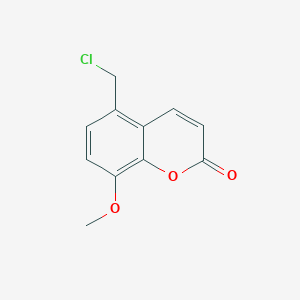
8-Methoxy-5-(chloromethyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-5-(chloromethyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in various scientific applications .
Méthodes De Préparation
The synthesis of 8-Methoxy-5-(chloromethyl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxycoumarin and chloromethylating agents.
Reaction Conditions: The chloromethylation of 8-methoxycoumarin is carried out under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity.
Analyse Des Réactions Chimiques
8-Methoxy-5-(chloromethyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Applications De Recherche Scientifique
8-Methoxy-5-(chloromethyl)coumarin has a wide range of scientific research applications:
Fluorescent Labeling: Due to its strong fluorescence, it is used in labeling biomolecules for imaging and detection purposes.
Metal Ion Detection: The compound can be used as a chemosensor for detecting metal ions in biological and environmental samples.
Biological Studies: It is employed in studying enzyme activities and protein interactions due to its ability to form stable conjugates with biomolecules.
Medical Research: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 8-Methoxy-5-(chloromethyl)coumarin involves its interaction with molecular targets through its functional groups:
Fluorescence Mechanism: The compound exhibits fluorescence upon excitation with ultraviolet light, which is utilized in various detection and imaging applications.
Molecular Interactions: The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, facilitating the labeling and detection of specific targets.
Pathways Involved: The compound’s interactions with metal ions and proteins can modulate biochemical pathways, making it useful in studying cellular processes.
Comparaison Avec Des Composés Similaires
8-Methoxy-5-(chloromethyl)coumarin can be compared with other coumarin derivatives:
Propriétés
Formule moléculaire |
C11H9ClO3 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
5-(chloromethyl)-8-methoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-4-2-7(6-12)8-3-5-10(13)15-11(8)9/h2-5H,6H2,1H3 |
Clé InChI |
XERKCXVTIMXGMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)CCl)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



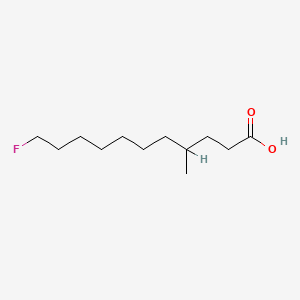
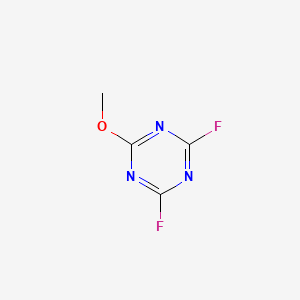

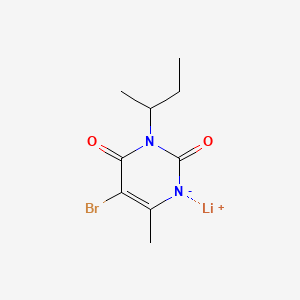
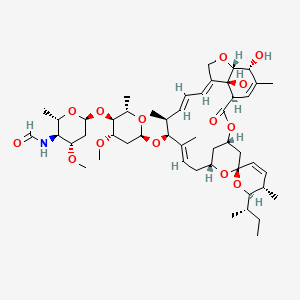
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
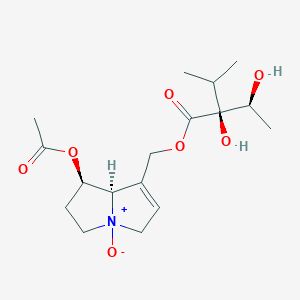
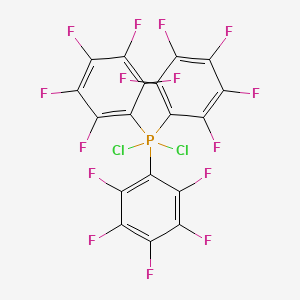
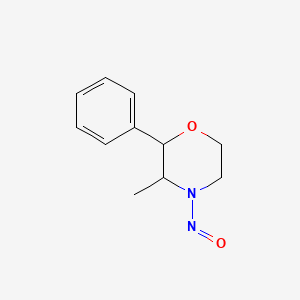
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
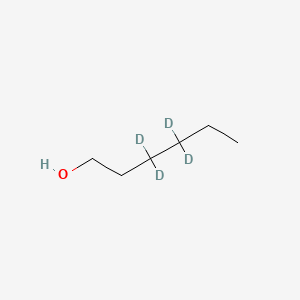
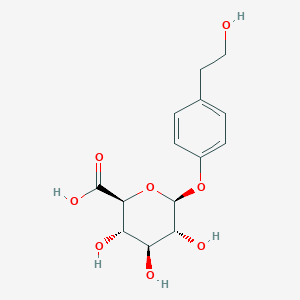
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
